molecular formula C21H21FN4O3S B10949741 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10949741
M. Wt: 428.5 g/mol
InChI Key: HTEJTTGRRLTPDI-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups and ring structures

Preparation Methods

The synthesis of N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the cycloheptathiophene ring, followed by the introduction of the aminocarbonyl group and the pyrazole ring. The final step involves the attachment of the 2-fluorophenoxy methyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:

The uniqueness of N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21FN4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C21H21FN4O3S/c22-14-7-4-5-8-16(14)29-12-26-11-10-15(25-26)20(28)24-21-18(19(23)27)13-6-2-1-3-9-17(13)30-21/h4-5,7-8,10-11H,1-3,6,9,12H2,(H2,23,27)(H,24,28)

InChI Key

HTEJTTGRRLTPDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=NN(C=C3)COC4=CC=CC=C4F

Origin of Product

United States

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